DFP-11207 -

DFP-11207

Catalog Number: EVT-1492158
CAS Number:
Molecular Formula: C15H25Cl2N3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Overview

DFP-11207 is a novel oral cytotoxic agent developed to enhance the pharmacological activity of 5-fluorouracil while minimizing its gastrointestinal and myelosuppressive toxicities. This compound is particularly relevant in the treatment of various advanced solid tumors, including gastrointestinal cancers such as esophageal, colorectal, gastric, pancreatic, and gallbladder cancers. DFP-11207 combines three key components: 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid, each contributing to its unique therapeutic profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of DFP-11207 involves the combination of its three active components through a series of chemical reactions. The prodrug 1-ethoxymethyl-5-fluorouracil is synthesized to release 5-fluorouracil upon hydrolysis. This prodrug is designed to enhance the bioavailability of 5-fluorouracil while reducing its degradation in the body. The second component, 5-chloro-2,4-dihydroxypyridine, acts as a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of 5-fluorouracil. Lastly, citrazinic acid inhibits orotate phosphoribosyltransferase, thereby reducing the phosphorylation of 5-fluorouracil and enhancing its efficacy .

Molecular Structure Analysis

Structure and Data

The molecular formula for DFP-11207 is C15H25Cl2N3O. Its structure consists of three main components that work synergistically:

  • 1-Ethoxymethyl-5-fluorouracil: This part serves as the prodrug that converts into the active form.
  • 5-Chloro-2,4-dihydroxypyridine: This component inhibits degradation pathways.
  • Citrazinic acid: This component further enhances the stability and effectiveness of the active drug.
Chemical Reactions Analysis

Reactions and Technical Details

DFP-11207 undergoes hydrolysis to convert 1-ethoxymethyl-5-fluorouracil into 5-fluorouracil. This reaction is catalyzed by liver microsomes and is essential for activating the prodrug. Additionally, 5-chloro-2,4-dihydroxypyridine inhibits dihydropyrimidine dehydrogenase, preventing the breakdown of 5-fluorouracil into inactive metabolites. Citrazinic acid plays a role in inhibiting orotate phosphoribosyltransferase, which reduces the phosphorylation process that would otherwise deactivate 5-fluorouracil .

Mechanism of Action

Process and Data

DFP-11207 functions through a multi-faceted mechanism:

  1. Prodrug Activation: The compound is converted into its active form (5-fluorouracil) via hydrolysis in liver microsomes.
  2. Degradation Inhibition: The presence of 5-chloro-2,4-dihydroxypyridine inhibits dihydropyrimidine dehydrogenase, which significantly reduces the rate at which 5-fluorouracil is metabolized.
  3. Phosphorylation Reduction: Citrazinic acid's inhibition of orotate phosphoribosyltransferase decreases the phosphorylation processes that would otherwise lead to drug inactivation.

This combined action results in enhanced therapeutic effects against cancer cells while minimizing side effects commonly associated with traditional chemotherapy regimens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DFP-11207 appears as a solid powder with a molecular weight that supports its stability and efficacy as an oral medication. Its solubility profile allows for effective absorption in gastrointestinal tissues, contributing to its pharmacological action.

PropertyValue
Molecular FormulaC15H25Cl2N3O
AppearanceSolid powder
OriginUnited States

The compound's design aims to optimize pharmacokinetics by ensuring effective absorption while limiting adverse effects associated with conventional therapies .

Applications

Scientific Uses

DFP-11207 has shown promising applications in clinical settings for treating various advanced solid tumors. Its unique formulation allows it to be administered orally, providing a more convenient option compared to intravenous therapies. Clinical studies have indicated that DFP-11207 may offer improved tolerability and efficacy compared to existing treatments like capecitabine or tegafur-uracil.

Research continues to explore its potential across different types of cancers, focusing on optimizing dosing regimens and understanding its long-term effects on patient outcomes .

Introduction to Fluoropyrimidine-Based Antimetabolites in Oncology

Historical Development of 5-Fluorouracil (5-FU) and Its Derivatives

The foundational discovery of 5-fluorouracil (5-FU) by Heidelberger and colleagues in 1957 marked a transformative milestone in cancer chemotherapy, introducing the first rationally designed antimetabolite targeting thymidylate synthase [2] [8]. This pyrimidine analogue revolutionized gastrointestinal cancer treatment, demonstrating that nucleotide analogue incorporation into DNA/RNA could selectively impair rapidly dividing malignant cells. Despite its clinical utility, 5-FU's pharmacokinetic limitations – including rapid catabolism (half-life of 10-20 minutes) and erratic oral bioavailability – necessitated intravenous administration via complex infusion protocols to maintain therapeutic drug exposure [5].

The quest for oral fluoropyrimidines led to sequential development of prodrug strategies across four generations:

  • First-generation: Tegafur (FT), exhibiting pH-dependent absorption and requiring hepatic conversion to 5-FU
  • Second-generation: UFT (tegafur + uracil), where uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD) to prolong 5-FU exposure
  • Third-generation: Capecitabine, a triple-prodrug enzymatically activated primarily in tumor tissues
  • Fourth-generation: S-1 (FT + 5-chloro-2,4-dihydroxypyridine (CDHP) + potassium oxonate), combining DPD inhibition with gastrointestinal protection [2] [8]

Table 1: Evolution of Oral Fluoropyrimidine Therapeutics

GenerationRepresentative DrugKey ComponentsInnovation
FirstTegafurFT (5-FU prodrug)Oral bioavailability improvement
SecondUFTFT + Uracil (DPD inhibitor)Prolonged 5-FU half-life
ThirdCapecitabineCapecitabine (enzyme-targeted prodrug)Tumor-selective activation
FourthS-1FT + CDHP + Potassium OxonateDPD inhibition + GI protection
FifthDFP-11207EM-FU + CDHP + CTADPD inhibition + GI/hematopoietic protection

Limitations of Conventional Oral Fluoropyrimidines: Toxicity-Response Trade-offs

Despite improved pharmacokinetic profiles, clinical adoption of oral fluoropyrimidines remains constrained by dose-limiting toxicities that compromise treatment continuity and therapeutic efficacy. Each agent exhibits distinctive toxicity profiles rooted in their biochemical properties:

  • Capecitabine: Up to 60% incidence of hand-foot syndrome (HFS) due to high cutaneous accumulation of 5-FU metabolites and subsequent keratinocyte damage [2] [8]
  • UFT: Gastrointestinal toxicity (nausea, vomiting, diarrhea) in 20-40% of patients, resulting from 5-FU phosphorylation in intestinal mucosa without adequate protection [2]
  • S-1: Hematological suppression (neutropenia, thrombocytopenia) as CDHP-mediated DPD inhibition elevates systemic 5-FU exposure, particularly problematic in non-Asian populations with lower CYP2A6 activity responsible for tegafur activation [2] [5] [8]

These toxicities stem from incomplete biochemical modulation, where inhibition of 5-FU catabolism or regional protection proves insufficient to decouple antitumor efficacy from host tissue damage. Consequently, 15-30% of patients require dose reductions or treatment discontinuation, undermining therapeutic potential [2] [3].

Rationale for Designing DFP-11207: Self-Controlled Toxicity Mechanisms

DFP-11207 emerged from systematic efforts to overcome intrinsic limitations of previous fluoropyrimidines through triple-component biochemical orchestration. Its molecular architecture integrates:

  • 1-Ethoxymethyl-5-fluorouracil (EM-FU): A novel 5-FU prodrug designed for pH-independent absorption and controlled hepatic conversion via cytochrome P450-mediated demethylation [3] [9]
  • 5-Chloro-2,4-dihydroxypyridine (CDHP): A potent, reversible dihydropyrimidine dehydrogenase (DPD) inhibitor (IC₅₀ = 0.11 μM) that sustains therapeutic 5-FU concentrations while preventing toxic accumulation in DPD-deficient patients [1] [9]
  • Citrazinic acid (CTA): A novel orotate phosphoribosyltransferase (OPRT) inhibitor that preferentially accumulates in gastrointestinal mucosa and bone marrow, blocking 5-FU activation into fluorouridine monophosphate (FUMP) – the precursor to toxic metabolites [3] [4] [9]

Figure 1: Biochemical Mechanism of DFP-11207's Self-Controlled Toxicity

[EM-FU] → (Liver activation) → 5-FU  │  ├─[CDHP]→ Inhibits DPD → Sustains plasma 5-FU → ANTITUMOR EFFECT  │  └─[CTA]→ Inhibits OPRT in GI/BM → Blocks 5-FU phosphorylation → REDUCED TOXICITY  

This tissue-selective protection mechanism represents the cornerstone of DFP-11207's "self-controlled toxicity" profile. Preclinical studies demonstrated CTA's preferential retention in gastrointestinal tissues (15-fold higher concentrations than plasma) and bone marrow, providing localized protection without compromising tumor 5-FU activation [3] [9].

Properties

Product Name

DFP-11207

Molecular Formula

C15H25Cl2N3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.